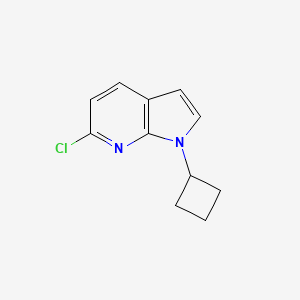
1-(2,3-Dimethoxybenzyl)azetidine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2,3-Dimethoxybenzyl)azetidine is a chemical compound that belongs to the class of azetidines, which are four-membered nitrogen-containing heterocycles. The presence of the 2,3-dimethoxybenzyl group attached to the azetidine ring imparts unique chemical and physical properties to the compound, making it of interest in various fields of scientific research and industrial applications.
Méthodes De Préparation
The synthesis of 1-(2,3-Dimethoxybenzyl)azetidine can be achieved through several synthetic routes. One common method involves the alkylation of azetidine with 2,3-dimethoxybenzyl chloride under basic conditions. This reaction typically requires a strong base such as sodium hydride or potassium tert-butoxide to deprotonate the azetidine, allowing it to react with the benzyl chloride to form the desired product .
Industrial production methods for azetidines often involve the use of microwave irradiation to accelerate the reaction rates and improve yields. For example, a one-pot synthesis of azetidines from alkyl dihalides and primary amines under microwave irradiation has been reported to be efficient and scalable .
Analyse Des Réactions Chimiques
1-(2,3-Dimethoxybenzyl)azetidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzyl position, where nucleophiles such as amines or thiols can replace the methoxy groups.
Cycloaddition: The azetidine ring can participate in [2+2] cycloaddition reactions with alkenes or imines to form larger ring systems
Common reagents and conditions used in these reactions include strong bases, oxidizing agents, reducing agents, and catalysts such as copper or nickel complexes. The major products formed from these reactions depend on the specific reagents and conditions used.
Applications De Recherche Scientifique
1-(2,3-Dimethoxybenzyl)azetidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands due to its ability to interact with biological macromolecules.
Medicine: Research into its potential therapeutic applications includes its use as a precursor for drug development, particularly in the design of new antibiotics and antiviral agents.
Industry: The compound is utilized in the production of polymers and materials with specific properties, such as antimicrobial coatings and non-viral gene transfection agents
Mécanisme D'action
The mechanism of action of 1-(2,3-Dimethoxybenzyl)azetidine involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby preventing substrate binding or catalysis. In receptor-mediated pathways, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways .
Comparaison Avec Des Composés Similaires
1-(2,3-Dimethoxybenzyl)azetidine can be compared with other azetidine derivatives and related compounds:
Azetidine: The parent compound without the benzyl group, which has different reactivity and applications.
1-Benzylazetidine: Similar structure but lacks the methoxy groups, affecting its chemical properties and reactivity.
2,3-Dimethoxybenzylamine: Contains the same benzyl group but lacks the azetidine ring, leading to different biological activities and applications .
The uniqueness of this compound lies in the combination of the azetidine ring and the 2,3-dimethoxybenzyl group, which imparts specific chemical reactivity and biological activity that are not observed in other similar compounds.
Propriétés
Formule moléculaire |
C12H17NO2 |
|---|---|
Poids moléculaire |
207.27 g/mol |
Nom IUPAC |
1-[(2,3-dimethoxyphenyl)methyl]azetidine |
InChI |
InChI=1S/C12H17NO2/c1-14-11-6-3-5-10(12(11)15-2)9-13-7-4-8-13/h3,5-6H,4,7-9H2,1-2H3 |
Clé InChI |
YYTJMFLASVGPII-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1OC)CN2CCC2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-Oxaspiro[2.5]octan-7-ol](/img/structure/B13678723.png)





![7-Chloro-2-methyl-[1,2,4]triazolo[1,5-a]pyridine](/img/structure/B13678772.png)
![7-(Trifluoromethoxy)benzo[d]isothiazole](/img/structure/B13678779.png)
![6-Fluoro-3,4-dihydro-1H-benzo[b]azepin-5(2H)-one](/img/structure/B13678781.png)

![1-Boc-3-[4-(trifluoromethyl)phenyl]pyrrolidine](/img/structure/B13678785.png)

![2-(2-Methoxyphenyl)-8-(trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B13678795.png)
